molecular formula C18H15ClN4O3S B2749831 N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-34-1

N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2749831
CAS RN: 946336-34-1
M. Wt: 402.85
InChI Key: QPYITTFDRYMVFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an amide group (-CONH2), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a dihydropyridine ring (a six-membered ring with one nitrogen atom and two double bonds). These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole and dihydropyridine rings could participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .

Scientific Research Applications

Antibacterial Activity

The synthesis of Compound 5 involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound exhibits in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Researchers are exploring its potential as a novel antimicrobial agent.

Thiazole Chemistry

Compound 5 is part of the thiazole family, which has yielded several drugs with diverse applications. Thiazoles are synthesized via Hantzsch reactions, where substituted thioureas react with α-halo ketones in ethanol. Notable drugs derived from thiazoles include:

Anticancer Potential

Thiazole derivatives have shown promise in cancer therapy. For instance:

Targeting Angiogenesis and Proliferation

Thiazoles like Compound 5 could potentially target critical pathways in cancer progression. For instance, Sorafenib, a drug approved for advanced hepatocellular carcinoma, inhibits VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling .

Hypertension and Allergies

Thiazole-based compounds have been investigated for their efficacy in treating hypertension, allergies, and other conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity. The structure of the compound, including its functional groups and overall shape, would determine which proteins it can bind to and how it affects their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are usually determined through laboratory testing .

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, and biological activity. This could lead to the development of new methods for its synthesis, new applications in medicine or other fields, or a better understanding of its mechanism of action .

properties

IUPAC Name

N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-10-4-5-11(7-14(10)19)21-15(24)8-12-9-27-18(22-12)23-17(26)13-3-2-6-20-16(13)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYITTFDRYMVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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